![molecular formula C10H16N4O2 B2963157 rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans CAS No. 1969288-52-5](/img/structure/B2963157.png)
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans
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Description
Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbohydrazide, trans, also known as R-(+)-Moxonidine, is a novel imidazoline derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit antihypertensive, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Catalytic Applications and Synthetic Methods
- N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification reactions involving esters and alcohols. These catalysts mediate acylation with low loadings and at room temperature, highlighting their potential in synthesizing various ester compounds efficiently (Grasa et al., 2002).
Enantioselective Synthesis and Resolution
- Imidazolidinone derivatives have been used for the efficient resolution and synthesis of α-amino acids, demonstrating the utility of these compounds in producing enantiomerically pure amino acids (Fitzi & Seebach, 1988).
- Enzymatic kinetic resolution of rac-secondary alcohols in ionic liquids using acylating agents with pendant ionic groups, including 1-methyl-3-alkylimidazolium cation attached to a carboxylate group, has been explored for the selective production of enantiomerically pure compounds (Lourenço et al., 2010).
Material Science and Polymerization
- Group 13 metal alkyls supported by N-heterocyclic carbenes have been developed for use in lactide ring-opening polymerization catalysis, showcasing the role of these complexes in producing poly(lactic acid), a key biodegradable polymer (Schnee et al., 2017).
Molecular Interaction and DNA Studies
- Oxorhenium(V) complexes with bidentate carbohydrazide Schiff bases have been synthesized and characterized, with studies on their DNA interaction capabilities. Such research underscores the potential biomedical applications of these complexes in understanding DNA interactions and possibly designing new therapeutic agents (Ismail et al., 2017).
properties
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-5-4-12-9(14)8-7(10(15)13-11)3-2-6-16-8/h4-5,7-8H,2-3,6,11H2,1H3,(H,13,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVDSUOSQOIIH-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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